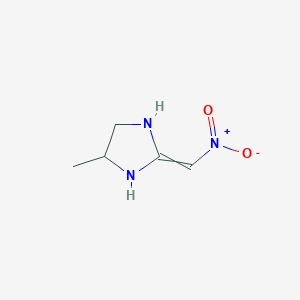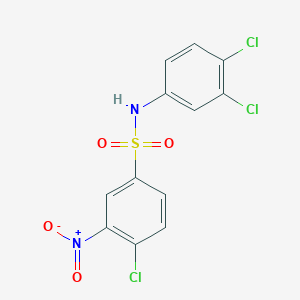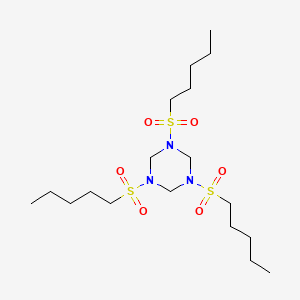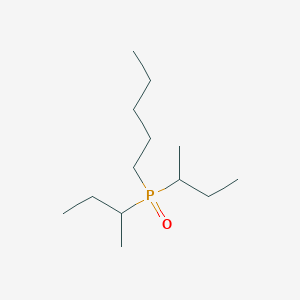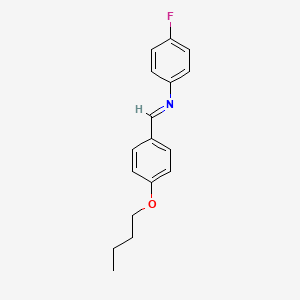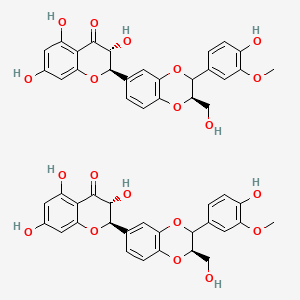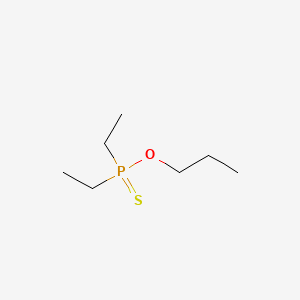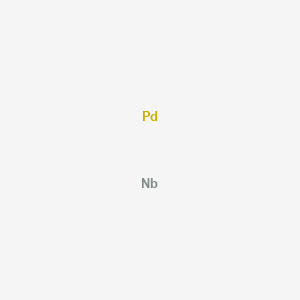
Niobium--palladium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium–palladium (1/1) is an intermetallic compound composed of equal parts niobium and palladiumNiobium is a transition metal known for its superconducting properties, while palladium is renowned for its catalytic abilities, particularly in hydrogenation and carbon-carbon bond formation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niobium–palladium (1/1) can be synthesized through various methods, including:
Solid-State Reaction: This involves heating a stoichiometric mixture of niobium and palladium powders at high temperatures (typically above 1000°C) in an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves repeated welding, fracturing, and re-welding of niobium and palladium powders in a high-energy ball mill.
Industrial Production Methods
Industrial production of niobium–palladium (1/1) typically involves the solid-state reaction method due to its simplicity and scalability. The process requires precise control of temperature and atmosphere to ensure the formation of the desired intermetallic compound without contamination .
Chemical Reactions Analysis
Types of Reactions
Niobium–palladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxide and palladium oxide under high-temperature conditions.
Substitution: Niobium–palladium (1/1) can participate in substitution reactions where one of the metals is replaced by another metal in the lattice.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Other metal salts or complexes in a suitable solvent.
Major Products Formed
Oxidation: Niobium oxide and palladium oxide.
Reduction: Metallic niobium and palladium.
Substitution: New intermetallic compounds with different metal compositions.
Scientific Research Applications
Niobium–palladium (1/1) has a wide range of applications in scientific research:
Materials Science: Due to its unique properties, niobium–palladium (1/1) is studied for its potential use in high-temperature materials and superconductors.
Electrocatalysis: The compound is used in the development of electrocatalysts for fuel cells and other energy conversion devices.
Biomedical Applications: Research is ongoing into the use of niobium–palladium (1/1) in medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism by which niobium–palladium (1/1) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the breaking and forming of chemical bonds.
Superconductivity: Niobium atoms contribute to the superconducting properties of the compound by allowing the formation of Cooper pairs at low temperatures.
Electrocatalysis: The compound enhances the efficiency of electrochemical reactions by providing a high surface area and active sites for electron transfer.
Comparison with Similar Compounds
Similar Compounds
Niobium–platinum (1/1): Similar to niobium–palladium (1/1) but with platinum instead of palladium.
Niobium–rhodium (1/1): Another similar compound with rhodium.
Uniqueness
Niobium–palladium (1/1) is unique due to its balanced properties of superconductivity and catalytic activity. It is less expensive than niobium–platinum (1/1) and has better catalytic properties than niobium–rhodium (1/1), making it a versatile and cost-effective material for various applications .
Properties
CAS No. |
53237-27-7 |
|---|---|
Molecular Formula |
NbPd |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
niobium;palladium |
InChI |
InChI=1S/Nb.Pd |
InChI Key |
OOESYGNXNXVDEW-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)

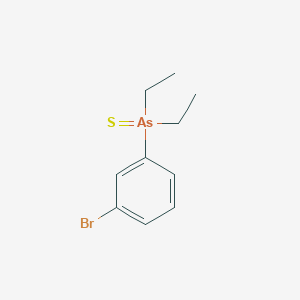
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

